molecular formula C19H26N2O3S2 B12201957 N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

Cat. No.: B12201957
M. Wt: 394.6 g/mol
InChI Key: VVZYWGFNBGZDDS-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido sulfone group, a 4-isopropylphenyl substituent at position 3, and a 2,2-dimethylpropanamide moiety at the ylidene position. The Z-configuration of the ylidene group is critical for its stereoelectronic properties.

Properties

Molecular Formula

C19H26N2O3S2

Molecular Weight

394.6 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H26N2O3S2/c1-12(2)13-6-8-14(9-7-13)21-15-10-26(23,24)11-16(15)25-18(21)20-17(22)19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3

InChI Key

VVZYWGFNBGZDDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include sulfur-containing compounds, amines, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thiazole ring.

    Substitution: The compound can undergo substitution reactions to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.

    Industry: It may find use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to modulation of their activity.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 4-Isopropylphenyl, 2,2-dimethylpropanamide Sulfone (5,5-dioxido), amide
3-{4-(4-Chlorophenyl)thiazol-2-ylamino}propanehydrazide (9f) Thiazole 4-Chlorophenyl, 2,5-dimethylphenyl Hydrazide, chloro
Thiadiazole derivatives (13a–13d) Thiadiazole 4-Nitrophenyl, methylpyrazolyl Hydrazonoyl, nitro
Thiazolo[3,2-a]pyrimidine (11a,b) Thiazolo-pyrimidine 5-Methylfuran-2-yl, cyano Cyano, carbonyl
Pharmacopeial compounds (PF 43(1)) Thiazole Hydroperoxypropan-2-yl, diphenylhexan Hydroperoxide, carbamate

Key Observations :

Key Observations :

  • The target compound likely requires sulfonation for the 5,5-dioxido group, a step absent in analogs like 9f or 13a–13d .
  • Multi-step syntheses (e.g., compound 29 in ) involve harsh conditions (lead powder, 24 h), whereas simpler thiazoles (e.g., 13a–13d) form under milder, room-temperature conditions .

Physical and Spectroscopic Properties

Table 3: Physical Data Comparison
Compound Name/ID Melting Point (°C) IR Peaks (cm⁻¹) NMR Features
Target Compound Not reported Expected: S=O (~1150–1300), amide (~1650)
9f 180–185 C=O (1650), NH (3300) Aromatic H (δ 7.2–7.9), CH3 (δ 2.2–2.5)
11a 243–246 CN (2219), NH (3436) =CH (δ 7.94), CH3 (δ 2.24–2.37)
12 268–269 CN (2220), CO (1719) NH (δ 9.59), CH3 (δ 2.34)

Key Observations :

  • The target compound’s sulfone group would exhibit strong IR absorption at ~1150–1300 cm⁻¹, absent in nitriles (e.g., 11a,b) or carbamates () .
  • Higher melting points in fused systems (e.g., 12: 268–269°C) suggest greater crystallinity compared to simpler thiazoles .

Biological Activity

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological effects, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler thiazole derivatives. The process includes the formation of the thieno[3,4-d][1,3]thiazole core followed by functionalization to introduce the dioxido and dimethylpropanamide groups. Specific methods include:

  • Condensation Reactions : To form the thiazole ring.
  • Oxidation Steps : To introduce the dioxido group.
  • Alkylation : To attach the propan-2-yl phenyl moiety.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study on related thiazole derivatives demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods .

CompoundTarget MicroorganismActivity
Thiazole Derivative AS. aureusInhibitory Zone: 15 mm
Thiazole Derivative BE. coliInhibitory Zone: 12 mm

Antitumor Activity

Compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation. A study evaluated various analogs against human cancer cell lines (KB, DLD) and found that certain derivatives exhibited IC50 values in the low micromolar range .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Intercalation into DNA : Some thiazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Antitumor Potential

In vivo studies on mice models bearing tumor xenografts indicated that administration of related thiazole derivatives led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.

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